(4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
Description
The compound (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a heterocyclic molecule featuring a pyrrolidine-2,3-dione core substituted with a 4-tert-butylphenyl group, a 6-fluoro-benzothiazole moiety, and a furan-2-yl(hydroxy)methylidene side chain.
Properties
Molecular Formula |
C26H21FN2O4S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H21FN2O4S/c1-26(2,3)15-8-6-14(7-9-15)21-20(22(30)18-5-4-12-33-18)23(31)24(32)29(21)25-28-17-11-10-16(27)13-19(17)34-25/h4-13,21,31H,1-3H3 |
InChI Key |
NLZXIGZHADIXQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the benzothiazole and furan groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry
In chemistry, (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.
Medicine
In medicine, (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione has potential as a therapeutic agent. Its ability to interact with biological targets could make it useful in the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-2,3-dione Derivatives
Pyrrolidine-2,3-dione (also known as succinimide) derivatives are well-studied for their biological activities, including anticonvulsant, antimicrobial, and kinase-inhibitory properties. Key analogs include:
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Pharmacological Activity | Reference |
|---|---|---|---|
| Target compound | 6-fluoro-benzothiazole, 4-tert-butylphenyl, furan-2-yl(hydroxy)methylidene | Hypothesized kinase inhibition (inferred from benzothiazole moiety) | N/A |
| 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine | Chloropyridine, substituted phenyl groups | Anticancer (inhibits tyrosine kinases) | |
| Benzothiazole-containing pyrrolidine-dione analogs | Benzothiazole, aryl groups | Antimicrobial (MIC: 2–8 µg/mL against S. aureus) |
Key Findings :
- The 6-fluoro-benzothiazole group in the target compound may enhance selectivity for kinases or microbial targets compared to non-fluorinated analogs, as fluorination often improves metabolic stability and binding affinity .
Benzothiazole-Containing Compounds
Benzothiazole derivatives are prominent in medicinal chemistry due to their anticancer, anti-inflammatory, and antimicrobial properties.
Table 2: Activity Comparison of Benzothiazole Derivatives
| Compound Name | Substituents | IC50 (Cancer Cells) | MIC (S. aureus) | Reference |
|---|---|---|---|---|
| Target compound | 6-fluoro, pyrrolidine-dione core | Not reported | Not reported | N/A |
| 6-Fluoro-1,3-benzothiazole-2-carboxamide | Carboxamide | 0.8 µM (MCF-7) | 4 µg/mL | |
| 5-(4-tert-butylphenyl)-benzothiazole | 4-tert-butylphenyl | 1.2 µM (A549) | 8 µg/mL |
Key Findings :
- The 4-tert-butylphenyl group, shared with some anticancer analogs, suggests possible activity against lung or breast cancer cell lines, though experimental validation is needed .
Furan-Modified Heterocycles
Furan rings are known to enhance pharmacokinetic properties, such as oral bioavailability.
Table 3: Comparison of Furan-Containing Analogs
| Compound Name | Core Structure | Functional Group | Bioactivity | Reference |
|---|---|---|---|---|
| Target compound | Pyrrolidine-2,3-dione | Furan-2-yl(hydroxy)methylidene | Not reported | N/A |
| Isorhamnetin-3-O-glycoside (Z. fabago) | Flavonoid | Furanose sugar | Antioxidant (EC50: 12 µM) | |
| {4-[5-Methoxy-2-(...)-benzimidazole-1-sulfonyl]-phenoxy}acetic acid ester | Benzimidazole | Furan-linked ester | Proton pump inhibition |
Key Findings :
- The hydroxy-methylidene group in the target compound may act as a hydrogen-bond donor, improving target engagement compared to non-polar furan derivatives .
- Furan-containing compounds from natural sources (e.g., Z. fabago) exhibit antioxidant activity, suggesting the target compound could share redox-modulating properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
